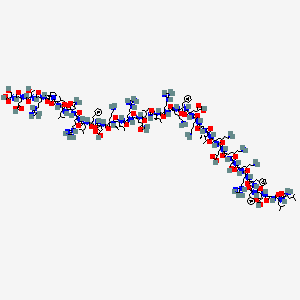
1235882-91-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Competence-Stimulating Peptide-12261 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Competence-Stimulating Peptide-12261 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions: Competence-Stimulating Peptide-12261 primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution reactions during peptide synthesis.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT).
Major Products: The primary product of these reactions is the peptide itself, with possible modifications depending on the specific reactions and conditions employed .
科学研究应用
Competence-Stimulating Peptide-12261 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in bacterial communication and genetic competence regulation.
Medicine: Explored for potential therapeutic applications in modulating bacterial behavior and preventing infections.
Industry: Utilized in the development of peptide-based products and technologies
作用机制
Competence-Stimulating Peptide-12261 exerts its effects through quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. The peptide binds to specific receptors on bacterial cells, triggering a signaling cascade that leads to the expression of genes involved in genetic competence. This process allows bacteria to take up exogenous DNA from their environment, facilitating genetic diversity and adaptation .
相似化合物的比较
Competence-Stimulating Peptide-1 (CSP-1): Another quorum-sensing peptide with similar functions.
Competence-Stimulating Peptide-2 (CSP-2): A variant of CSP-1 with slight differences in amino acid sequence.
Autoinducing Peptide (AIP): A quorum-sensing peptide involved in regulating virulence in certain bacteria.
Uniqueness: Competence-Stimulating Peptide-12261 is unique due to its specific sequence and role in regulating genetic competence in bacteria. Its ability to modulate bacterial behavior makes it a valuable tool in both basic and applied research .
属性
CAS 编号 |
1235882-91-3 |
|---|---|
分子式 |
C₁₀₀H₁₄₉N₃₁O₂₃ |
分子量 |
2153.45 |
序列 |
One Letter Code: EIRQTHNIFFNFFKRR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






